molecular formula C9H11N3O2 B1170100 tert-Butyl (2-methylquinolin-8-yl)carbamate CAS No. 179627-10-2

tert-Butyl (2-methylquinolin-8-yl)carbamate

Cat. No.: B1170100
CAS No.: 179627-10-2
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Description

Properties

IUPAC Name

tert-butyl N-(2-methylquinolin-8-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-8-9-11-6-5-7-12(13(11)16-10)17-14(18)19-15(2,3)4/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBCEWIPNOBLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylquinolin-8-yl)carbamate typically involves the reaction of 2-methylquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

2-methylquinoline+tert-butyl chloroformatetert-Butyl (2-methylquinolin-8-yl)carbamate\text{2-methylquinoline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 2-methylquinoline+tert-butyl chloroformate→tert-Butyl (2-methylquinolin-8-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-methylquinolin-8-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (2-methylquinolin-8-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of more complex quinoline derivatives.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological molecules, including enzymes and receptors.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methylquinolin-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Reaction Time Key Substituents ¹H NMR (δ, ppm) Reference
This compound* C₁₅H₁₉N₂O₂ 259.3 N/A N/A 2-methylquinoline Not reported
8j C₂₃H₃₂ClN₃O₃ 434.97 91 Not specified 3,3-diallyl, 5-chloroindoline 1.37 (s, 9H), 4.87–4.97 (m, 4H)
8k C₂₄H₃₃N₃O₃ 411.54 93 4 hours 3,3-diallylindoline 1.38 (s, 9H), 4.87–4.97 (m, 4H)
tert-Butyl (2-(aminooxy)ethyl)carbamate C₇H₁₆N₂O₃ 176.21 Variable 1.5–72 hours Aminooxyethyl Not reported
tert-Butyl ((1r,4r)-4-(5,6,7,8-tetrahydroquinolin-8-ylamino)cyclohexyl)carbamate C₂₀H₃₁N₃O₂ 345.48 N/A N/A Cyclohexyl, tetrahydroquinoline Not reported

*Molecular formula and weight calculated based on IUPAC nomenclature.

Biological Activity

tert-Butyl (2-methylquinolin-8-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline core, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in multiple chemical reactions, making it a versatile candidate for drug development.

Molecular Formula and Weight

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating cellular signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on MDA-MB-468 breast cancer cells demonstrated that this compound significantly reduced cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can alter the pharmacokinetics of co-administered drugs, necessitating careful evaluation in therapeutic contexts.

Enzyme TargetIC50 (µM)
CYP1A25.0
CYP2C194.5

The mechanism of action for this compound involves its interaction with molecular targets through covalent bonding and receptor modulation. The carbamate group can form stable interactions with nucleophilic sites on proteins, potentially inhibiting their function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
tert-butyl (6-fluoro-2-methylquinolin-8-yl)carbamateModerateHighCYP1A2, CYP2C19
tert-butyl (2-formylphenyl)carbamateLowModerateNone

This table illustrates that while similar compounds may exhibit antimicrobial or anticancer properties, this compound shows a broader spectrum of activity.

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl (2-methylquinolin-8-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves carbamate formation via reaction of 2-methylquinolin-8-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Key optimization parameters include:

  • Solvent Choice: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of Boc₂O .
  • Temperature Control: Reactions are performed at 0–25°C to balance reactivity and side-product formation .
  • Stoichiometry: A 1.2:1 molar ratio of Boc₂O to amine ensures complete conversion while avoiding excess reagent .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or LC-MS to confirm intermediate formation .

Advanced: How can researchers troubleshoot low yields or byproduct formation during synthesis?

Methodological Answer:
Common issues arise from:

  • Moisture Sensitivity: Hydrolysis of Boc₂O can occur if solvents or reagents are not rigorously dried. Use molecular sieves or pre-dried solvents .
  • Competing Reactions: The quinoline nitrogen may react with Boc₂O; adding DMAP as a catalyst can improve regioselectivity for the carbamate formation .
  • Byproduct Identification: Employ LC-MS or NMR (e.g., 1^1H, 13^{13}C) to detect intermediates like tert-butyl (2-methylquinolin-8-yl)amine. Adjust reaction time or temperature to suppress side pathways .
    For persistent issues, consider alternative protecting groups (e.g., Fmoc) or orthogonal protection strategies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Identify the tert-butyl group as a singlet at ~1.4 ppm and aromatic protons in the quinoline ring (δ 7.5–8.5 ppm) .
    • 13^{13}C NMR: Confirm the carbamate carbonyl at ~155 ppm and tert-butyl carbons at ~28–30 ppm .
  • Mass Spectrometry (MS): ESI-MS or HRMS should show [M+H]+^+ peaks matching the molecular formula (C₁₆H₂₀N₂O₂; calc. 272.15 g/mol) .
  • IR Spectroscopy: Detect the carbamate C=O stretch at ~1700 cm1^{-1} .

Advanced: How can computational tools assist in analyzing the structural and electronic properties of this compound?

Methodological Answer:

  • Crystallographic Analysis: Use Mercury (CCDC) to visualize crystal packing and hydrogen-bonding interactions. Compare experimental XRD data with predicted structures from SHELXL .
  • Electron Density Maps: Employ ORTEP-III to generate thermal ellipsoid plots, highlighting conformational flexibility or disorder in the tert-butyl group .
  • DFT Calculations: Optimize geometry using Gaussian or ORCA to predict reactivity (e.g., nucleophilic sites on the quinoline ring) and compare with experimental data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .
  • Storage: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Spill Management: Absorb spills with inert material (e.g., sand), collect in sealed containers, and dispose via licensed hazardous waste facilities .

Advanced: How does the tert-butyl group influence the compound’s stability and reactivity?

Methodological Answer:

  • Steric Effects: The bulky tert-butyl group protects the carbamate from nucleophilic attack, enhancing stability in basic or aqueous conditions .
  • Electronic Effects: Electron-donating tert-butyl substituents increase electron density on the quinoline ring, promoting electrophilic substitution at the 5- or 7-positions .
  • Thermal Stability: TGA/DSC studies show decomposition above 200°C, making the compound suitable for high-temperature reactions .

Advanced: How should researchers resolve contradictions in crystallographic data between software packages?

Methodological Answer:

  • Cross-Validation: Compare refinement metrics (R-factors, residual density) from SHELXL and Mercury . Discrepancies may arise from different weighting schemes or disorder modeling .
  • Data Reprocessing: Reintegrate diffraction data using XDS or HKL-3000 to exclude outliers or misindexed reflections .
  • Consensus Modeling: Use multiple software (e.g., Olex2, PLATON) to validate hydrogen-bonding networks and torsional angles .

Basic: What are the key applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Drug Intermediate: Serves as a precursor for kinase inhibitors due to the quinoline scaffold’s affinity for ATP-binding pockets .
  • Protecting Group Strategy: The Boc group allows selective deprotection under mild acidic conditions (e.g., TFA/DCM) for subsequent functionalization .
  • Biological Screening: Used in high-throughput assays to evaluate anti-cancer or antimicrobial activity, leveraging its stability in biological buffers .

Advanced: What strategies can enhance the compound’s solubility for in vitro studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin-based formulations to improve aqueous solubility .
  • Derivatization: Introduce hydrophilic groups (e.g., PEG linkers) at the quinoline 5-position while retaining the carbamate .
  • pH Adjustment: The compound exhibits pH-dependent solubility; protonation of the quinoline nitrogen in acidic media enhances solubility .

Advanced: How can researchers validate the compound’s purity and identity in multi-step syntheses?

Methodological Answer:

  • Chromatographic Methods: Use HPLC with a C18 column (ACN/water gradient) and UV detection at 254 nm. Purity >95% is acceptable for most applications .
  • Elemental Analysis: Compare experimental C/H/N ratios with theoretical values (e.g., C 70.56%, H 7.40%, N 10.29%) .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) to identify impurities like hydrolyzed quinoline-8-amine .

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